
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group attached to a cyclohexyl ring, further connected to an acetic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with nitrosourea under controlled conditions to introduce the nitrosourea group. The chloroethyl group is introduced through a substitution reaction, and the final esterification step involves reacting the intermediate with acetic acid under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a potential chemotherapeutic agent.
Medicine: Investigated for its anticancer properties due to the presence of the nitrosourea group, which is known for its alkylating activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- involves its ability to alkylate DNA and proteins. The nitrosourea group is responsible for this activity, as it can form highly reactive intermediates that interact with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Another related compound with anticancer properties.
Uniqueness
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is unique due to its specific structural features, such as the cyclohexyl ring and the ester group, which may influence its reactivity and biological activity compared to other nitrosourea compounds.
Eigenschaften
CAS-Nummer |
61137-49-3 |
|---|---|
Molekularformel |
C12H20ClN3O4 |
Molekulargewicht |
305.76 g/mol |
IUPAC-Name |
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20ClN3O4/c1-9(17)20-8-10-2-4-11(5-3-10)14-12(18)16(15-19)7-6-13/h10-11H,2-8H2,1H3,(H,14,18) |
InChI-Schlüssel |
GSUNXHODQPCMLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CCC(CC1)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


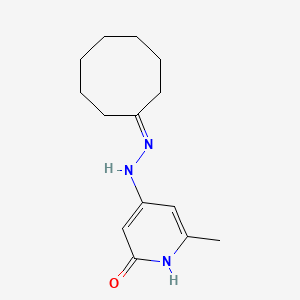

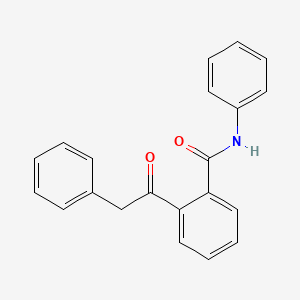
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)

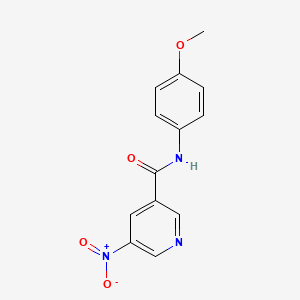
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
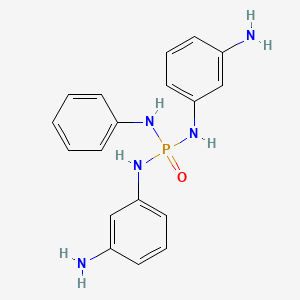
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
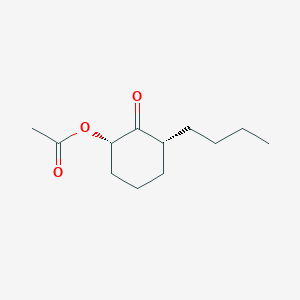
silane](/img/structure/B14594329.png)
